molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

Cat. No.: B607728
CAS No.: 1206524-86-8
M. Wt: 805.0
InChI Key: MVOGOEKATQJYHW-CIAYNJNFSA-M
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Description

Grazoprevir potassium is a direct-acting antiviral medication used in combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a second-generation NS3/4A protease inhibitor that targets the viral replication process, making it a crucial component in modern HCV treatment regimens .

Scientific Research Applications

Grazoprevir potassium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying protease inhibitors and their synthesis.

    Biology: Investigated for its role in inhibiting viral replication and its interactions with cellular proteins.

    Medicine: Primarily used in the treatment of chronic Hepatitis C, often in combination with other antiviral agents like elbasvir.

    Industry: Employed in the pharmaceutical industry for the development of antiviral therapies

Mechanism of Action

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 .

Safety and Hazards

Grazoprevir may cause damage to organs (Liver, Testis) through prolonged or repeated exposure if swallowed . It is recommended not to breathe dust and to get medical attention if you feel unwell .

Future Directions

Grazoprevir has been studied for its potential use in the treatment of COVID-19 . It has been found to inhibit viral entry targeting host cell Angiotensin-Converting Enzyme 2 (ACE-2)/transmembrane serine protease 2 (TMPRSS2) and viral replication targeting RNA-dependent RNA polymerase (RdRP) . Further clinical studies are warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir potassium involves a series of complex chemical reactions. One of the key steps is the ring-closing metathesis reaction, which is instrumental in forming the P2-P4 macrocycle structure of the compound. This reaction is facilitated by molecular modeling and the flexibility of the ring-closing metathesis reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of grazoprevir and its analogs .

Chemical Reactions Analysis

Types of Reactions: Grazoprevir potassium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of grazoprevir .

Comparison with Similar Compounds

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A protease inhibitor with a similar mechanism of action.

    Telaprevir: An earlier generation NS3/4A protease inhibitor.

Uniqueness of Grazoprevir Potassium: this compound stands out due to its high potency, broad genotype coverage, and favorable pharmacokinetic profile. It is effective against a range of HCV genotype variants, including those resistant to other antiviral medications .

Properties

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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